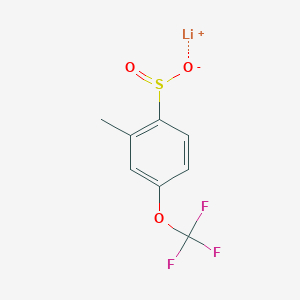
lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate is a chemical compound with the molecular formula C8H7F3O3S.Li.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzenesulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and substituted benzene derivatives. These products can have diverse applications in various fields .
科学研究应用
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other functionalized benzene compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfinic acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinic group can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
相似化合物的比较
Similar Compounds
Lithium 2-methylbenzenesulfinate: Similar structure but lacks the trifluoromethoxy group.
Lithium 4-(trifluoromethoxy)benzenesulfinate: Similar structure but lacks the methyl group.
Sodium 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate: Similar structure but with sodium instead of lithium.
Uniqueness
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate is unique due to the presence of both the methyl and trifluoromethoxy groups, which can influence its chemical reactivity and biological activity. The lithium ion can also affect the compound’s solubility and interaction with other molecules, making it distinct from similar compounds .
属性
IUPAC Name |
lithium;2-methyl-4-(trifluoromethoxy)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S.Li/c1-5-4-6(14-8(9,10)11)2-3-7(5)15(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUDEIWVIRJXCV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













